molecular formula C6H4N4O B1646729 3-Amino-6-formylpyrazine-2-carbonitrile

3-Amino-6-formylpyrazine-2-carbonitrile

Cat. No.: B1646729
M. Wt: 148.12 g/mol
InChI Key: OCPCXVSVGOTRIP-UHFFFAOYSA-N
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Description

3-Amino-6-formylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a formyl group at position 6, and a nitrile at position 2. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional reactivity, particularly the formyl group, which can participate in nucleophilic additions or serve as a precursor for further derivatization.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

3-amino-6-formylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H4N4O/c7-1-5-6(8)9-2-4(3-11)10-5/h2-3H,(H2,8,9)

InChI Key

OCPCXVSVGOTRIP-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)N)C#N)C=O

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazine Carbonitriles

Substituent Variations and Structural Features

The pyrazine carbonitrile scaffold is highly tunable. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
3-Amino-6-phenylpyrazine-2-carbonitrile 3-NH₂, 6-Ph, 2-CN C₁₁H₈N₄ Enhanced lipophilicity for drug design
3-Amino-6-bromopyrazine-2-carbonitrile 3-NH₂, 6-Br, 2-CN C₅H₃BrN₄ Halogen for cross-coupling reactions
3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile 3-NH₂, 6-cyclopropyl, 2-CN C₈H₈N₄ Improved metabolic stability
(R)-8-amino-6-(5-amino-2-fluorophenyl)-6-methyl-... Complex substituents C₁₉H₂₂FN₆O₂ Kinase inhibitor candidates
3-Amino-6-(chloromethyl)pyrazinecarbonitrile 3-NH₂, 6-CH₂Cl, 2-CN C₆H₅ClN₄ Alkylating agent potential

Key Observations :

  • Formyl Group (CHO): The formyl group in 3-Amino-6-formylpyrazine-2-carbonitrile is electron-withdrawing, increasing electrophilicity at position 6 compared to electron-donating groups like phenyl (C₆H₅) or methyl (CH₃) .
  • Halogen Substitutions: Bromo and chloro analogs (e.g., 3-Amino-6-bromopyrazine-2-carbonitrile) are less reactive toward nucleophiles but serve as intermediates in Suzuki-Miyaura couplings .
  • Biological Relevance : Fluorinated derivatives, such as those in and , demonstrate enhanced bioavailability and target binding in kinase inhibition studies .
Example Syntheses:

3-Amino-6-phenylpyrazine-2-carbonitrile: Synthesized via Pd-catalyzed cross-coupling, achieving 64% yield after crystallization .

3-Amino-6-bromopyrazine-2-carbonitrile: Produced via bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (41% yield) .

Fluorinated Derivatives: Hydrogenation of nitro intermediates (e.g., compound 28 → 29 in ) yields amino-functionalized pyrazines with >80% purity .

For example, 3-Amino-6-bromopyrazine-2-carbaldehyde (a related aldehyde) is synthesized via controlled oxidation .

Physicochemical Properties

  • Solubility: The formyl group enhances polarity, improving solubility in polar solvents (e.g., DCM/MeOH mixtures) compared to hydrophobic analogs like 3-Amino-6-phenylpyrazine-2-carbonitrile .
  • Stability : Halogenated derivatives (e.g., 6-Br or 6-Cl) exhibit greater thermal stability, whereas formyl-containing compounds may require low-temperature storage to prevent degradation .

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